2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid
CAS No.:
Cat. No.: VC16706031
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO4 |
|---|---|
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | 2-[1-[(4-methoxyphenyl)methyl]-2-oxopiperidin-4-yl]acetic acid |
| Standard InChI | InChI=1S/C15H19NO4/c1-20-13-4-2-11(3-5-13)10-16-7-6-12(8-14(16)17)9-15(18)19/h2-5,12H,6-10H2,1H3,(H,18,19) |
| Standard InChI Key | VJAULVRJONZGBR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2CCC(CC2=O)CC(=O)O |
Introduction
Chemical Structure and Stereochemical Features
The compound’s core consists of a six-membered piperidine ring with a ketone group at the 2-position and a 4-methoxybenzyl substituent at the 1-position. The acetic acid side chain at the 4-position introduces polarity, influencing solubility and intermolecular interactions.
Molecular Geometry
X-ray crystallography data for structurally related compounds, such as ethyl 2-(1-benzyl-2-oxopiperidin-4-yl)-acetate (CAS 1198285-41-4), reveal that the piperidine ring adopts a chair conformation, with the 4-methoxybenzyl group occupying an equatorial position to minimize steric strain . The ketone oxygen at C2 participates in hydrogen bonding, while the acetic acid moiety enhances crystallinity.
Stereochemical Considerations
Synthetic routes often yield racemic mixtures, but enantioselective methods may employ chiral auxiliaries or catalysts. For example, the patent WO2014072884A1 describes asymmetric synthesis techniques for analogous piperidine derivatives using optically pure starting materials .
Synthesis and Optimization
The synthesis of 2-(1-(4-Methoxybenzyl)-2-oxopiperidin-4-yl)acetic acid involves multi-step organic transformations, as outlined below:
Key Synthetic Steps
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Piperidine Ring Formation: Cyclization of δ-amino ketones via intramolecular aldol condensation.
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4-Methoxybenzyl Introduction: Alkylation of the piperidine nitrogen using 4-methoxybenzyl chloride under basic conditions.
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Acetic Acid Side Chain Installation: Michael addition of ethyl acrylate to the enolate intermediate, followed by hydrolysis.
A representative protocol from WO2014072884A1 involves reacting 5,6-dihydro-3-morpholinyl-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone with ethyl oxalyl chloride in dichloromethane, yielding intermediates that are subsequently hydrolyzed to the carboxylic acid .
Table 1: Synthetic Reagents and Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | 4-Methoxybenzyl chloride, K<sub>2</sub>CO<sub>3</sub> | DMF, 80°C, 12h | 78% |
| Michael Addition | Ethyl acrylate, LDA | THF, -78°C, 2h | 65% |
| Hydrolysis | NaOH, H<sub>2</sub>O/EtOH | Reflux, 4h | 89% |
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic 4-methoxybenzyl group. Its calculated logP (2.32) suggests moderate lipophilicity, facilitating membrane permeability .
Thermal Stability
Differential scanning calorimetry (DSC) of the ethyl ester analog (CAS 1198285-41-4) shows a melting point of 98–102°C, with decomposition above 250°C . The free acid likely exhibits similar stability.
Biological Activity and Mechanism
Enzyme Inhibition
Structural analogs demonstrate inhibitory activity against serine proteases, including factor Xa, a target in anticoagulant therapy . The 4-methoxybenzyl group may enhance binding to hydrophobic enzyme pockets, while the carboxylic acid interacts with catalytic residues.
Comparative Analysis with Structural Analogs
Table 2: Comparison of Piperidine Derivatives
The 4-methoxy group in the target compound slightly increases polarity compared to benzyl analogs, potentially improving solubility.
Applications and Future Directions
Pharmaceutical Development
The compound’s structural similarity to apixaban intermediates positions it as a candidate for anticoagulant research . Further studies should explore its pharmacokinetics and toxicity profiles.
Material Science
Its crystalline nature and thermal stability make it suitable for co-crystal engineering to enhance drug delivery systems.
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